rac Benidipine-d5 Hydrochloride

Description

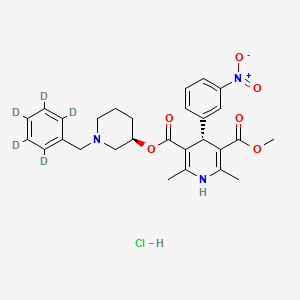

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-O-methyl 5-O-[(3R)-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-3-yl] (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1/i4D,5D,6D,9D,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILKDKRQBYMKQX-JHOPYRTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC[C@H](C2)OC(=O)C3=C(NC(=C([C@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Physicochemical Characterization of Rac Benidipine D5 Hydrochloride

Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation

The introduction of deuterium into drug molecules, a process known as deuteration, is a key strategy in medicinal chemistry to alter the pharmacokinetic profile of a compound. In the case of rac Benidipine-d5 Hydrochloride, the primary goal is to create a stable, isotopically labeled internal standard for use in mass spectrometry-based bioanalytical assays. nih.govnih.gov This allows for more accurate quantification of the non-deuterated drug in biological matrices.

Design and Execution of Synthetic Routes for Selective Deuteration

The synthesis of this compound involves the selective replacement of five hydrogen atoms with deuterium atoms on the phenyl group of the 1-benzyl-3-piperidinyl ester side chain. cymitquimica.comkmpharma.inalentris.org The common strategies for achieving this selective deuteration often involve the use of a deuterated starting material or a specific deuteration agent during the synthesis.

A plausible synthetic route would involve the use of deuterated benzyl (B1604629) chloride (phenyl-d5-methyl chloride) as a key building block. This deuterated reagent would then be reacted with the appropriate piperidinol precursor to form the deuterated 1-(phenyl-d5-methyl)-3-piperidinol. This intermediate is then esterified with the dihydropyridine (B1217469) carboxylic acid moiety to yield the final rac Benidipine-d5 product, which is subsequently converted to the hydrochloride salt.

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, general methods for the synthesis of benidipine (B10687) and the deuteration of similar compounds provide a framework. The synthesis of the parent compound, benidipine hydrochloride, typically involves a multi-step process. nih.govsemanticscholar.org The core dihydropyridine ring is often constructed via a Hantzsch-type reaction, followed by the introduction of the side chains. nih.gov

For deuteration, methods such as acid- or base-catalyzed hydrogen-deuterium exchange, or the use of deuterated reducing agents like sodium borodeuteride (NaBD₄), are common in organic synthesis. nih.gov However, for selective deuteration of an aromatic ring, starting with a pre-deuterated building block is often the most efficient approach to control the position and level of deuterium incorporation.

Optimized Procedures for Purification and Isolation of Deuterated Analogs

Following the synthesis, purification of this compound is crucial to remove any unreacted starting materials, non-deuterated or partially deuterated analogs, and other process-related impurities. nih.govresearchgate.net Standard purification techniques in organic chemistry are employed, with column chromatography being a primary method for separating the desired deuterated compound from impurities. google.com

Recrystallization is another key step to obtain a highly pure crystalline solid. semanticscholar.org The choice of solvent or solvent system is critical for effective purification. For benidipine hydrochloride, mixtures of solvents like ethanol (B145695) and acetone (B3395972) have been used. semanticscholar.org In some cases, the use of ultrasound technology has been reported to enhance the crystallization process and improve the purity of the final product. google.com The purity of the final isolated this compound is typically assessed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). nih.govsemanticscholar.org

Advanced Analytical Techniques for Characterization of this compound

Once synthesized and purified, the structure and isotopic purity of this compound must be rigorously confirmed. This is accomplished using a combination of advanced spectroscopic and spectrometric techniques.

Spectroscopic Methods for Structural Elucidation and Isotopic Purity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Placement

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise location of the deuterium atoms within the molecule. In a standard ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.

For this compound, the ¹H NMR spectrum would be expected to show the absence of signals for the five protons on the phenyl ring of the benzyl group. cymitquimica.com The remaining proton signals of the dihydropyridine ring, the methyl groups, and the piperidine (B6355638) ring would be present, confirming the rest of the molecule's structure. nih.govresearchgate.net Comparison of the ¹H NMR spectrum of this compound with that of non-deuterated benidipine hydrochloride provides definitive evidence of successful and selective deuteration. nih.gov Additionally, ²H (deuterium) NMR spectroscopy can be used to directly observe the deuterium signals, further confirming their presence and location.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment Verification

Mass Spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to verify the level of isotopic enrichment. For this compound, the molecular weight will be higher than that of the non-deuterated compound due to the presence of five deuterium atoms.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule, including the number of deuterium atoms. The isotopic distribution pattern in the mass spectrum will also be different for the deuterated compound compared to the non-deuterated analog.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique used for both characterization and quantification. nih.gov In this method, the molecule is first ionized, and then the parent ion is fragmented. The resulting fragment ions are then analyzed. For this compound, specific fragment ions will be monitored. For instance, a method for determining benidipine in plasma used monitoring of the fragment ions at m/z 506 for benidipine and m/z 511 for the d5-internal standard, demonstrating the mass shift due to deuteration. nih.gov Another study reported monitoring fragment ions at m/z 488 for benidipine and m/z 493 for a deuterated analogue. nih.gov This fragmentation analysis provides further structural confirmation and is the basis for its use as an internal standard in quantitative bioanalysis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₈H₂₆D₅N₃O₆ · HCl | cymitquimica.comkmpharma.inalentris.org |

| Molecular Weight | 547.05 g/mol (for the free base: 510.6 g/mol ) | cymitquimica.comkmpharma.insynzeal.com |

| CAS Number | 1329633-88-6 | cymitquimica.comkmpharma.insynzeal.com |

| Synonyms | (4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-Methyl 5-[-1-[(Phenyl-d5)methyl]-3-piperidinyl] Ester Hydrochloride, (+/-)-Benidipine-d5 Hydrochloride, Coniel-d5, KW 3049-d5 | cymitquimica.com |

Table 2: Key Analytical Data for this compound

| Analytical Technique | Expected Observation | Purpose |

| ¹H NMR Spectroscopy | Absence of signals in the aromatic region corresponding to the phenyl-d5 group. | Confirms the position of deuterium incorporation. cymitquimica.com |

| Mass Spectrometry (MS) | Molecular ion peak shifted by +5 m/z units compared to the non-deuterated compound. | Verifies the molecular weight and the number of incorporated deuterium atoms. nih.govnih.gov |

| LC-MS/MS | Specific parent and fragment ion transitions (e.g., m/z 511 → 179). | Confirms structure and allows for sensitive and specific quantification when used as an internal standard. nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identity

Spectroscopic techniques are fundamental in confirming the chemical identity and structure of newly synthesized compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide characteristic spectral fingerprints.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation. While specific IR data for the d5 isotopologue is not widely published, the spectrum is expected to be nearly identical to that of the non-deuterated Benidipine Hydrochloride, with the key difference being the presence of C-D stretching and bending vibrations from the deuterated phenyl ring. The Attenuated Total Reflectance (ATR) IR spectrum of Benidipine Hydrochloride shows characteristic peaks that confirm its structural components. nih.gov The primary absorptions are indicative of the various functional groups within the molecule, such as C=O (ester), N-H (dihydropyridine), and C-NO2 (nitrophenyl) groups.

Table 1: Representative IR Spectral Data for Benidipine Hydrochloride

| Instrument | Technique | Source of Spectrum |

|---|---|---|

| Bio-Rad FTS | ATR-Neat | Forensic Spectral Research nih.gov |

Note: The spectrum for this compound would show additional or shifted peaks corresponding to the Carbon-Deuterium bonds of the phenyl-d5 group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is primarily influenced by its electronic structure and chromophores. For Benidipine Hydrochloride, the main chromophore is the 1,4-dihydropyridine (B1200194) system in conjunction with the m-nitrophenyl substituent. The deuteration on the benzyl group, being isolated from the principal chromophore, is not expected to alter the UV-Vis absorption profile significantly.

Studies on Benidipine Hydrochloride consistently report a maximum absorbance (λmax) at approximately 236-237 nm when measured in methanol (B129727). researchgate.netump.edu.myzenodo.org This absorption is characteristic of the dihydropyridine structure and is used for quantitative analysis. researchgate.netresearchgate.net The method generally demonstrates linearity over a specific concentration range, making it suitable for quality control purposes. ump.edu.myzenodo.org

Table 2: UV-Vis Spectroscopic Data for Benidipine Hydrochloride in Methanol

| Parameter | Value | Reference |

|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | 236 nm | researchgate.netresearchgate.net |

| Wavelength of Maximum Absorbance (λmax) | 237 nm | ump.edu.myzenodo.org |

| Linearity Range | 2.0 – 16.0 μg/mL | ump.edu.my |

| Linearity Range | 3 – 18 µg/ml | researchgate.net |

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for determining the purity of this compound and for separating its various stereoisomers.

Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for assessing the purity of Benidipine Hydrochloride and its related substances. wjpmr.com These methods are validated according to ICH guidelines for parameters such as accuracy, precision, and linearity. researchgate.net A typical RP-HPLC method involves a C18 column (also known as an octadecyl-silica or ODS column) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol. wjpmr.comnih.govgoogle.com Detection is typically performed using a UV detector set to the compound's λmax, around 237 nm. researchgate.net Such methods are effective for routine analysis and quality control in bulk manufacturing. researchgate.net

Table 3: Typical RP-HPLC Conditions for Purity Assessment of Benidipine Hydrochloride

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Octadecylsilyl (ODS) silica (B1680970) gel C18 column (e.g., 4.6 mm x 10 cm) | google.comresearchgate.net |

| Mobile Phase | Mixture of pH 3.0 buffer and Methanol (e.g., 50:50 v/v) | researchgate.net |

| Flow Rate | 1 mL/min | researchgate.net |

| Detection Wavelength | 237 nm | researchgate.net |

Isomeric Separation

Benidipine possesses two chiral centers, resulting in four possible stereoisomers, which are grouped into two racemic pairs: the α-isomer and the β-isomer. The therapeutically active form is the (±)-α-isomer. google.com The separation of these isomers is crucial for ensuring the quality of the final product. HPLC methods using chiral stationary phases have been developed for the enantioselective analysis of benidipine. researchgate.net For instance, a macrocyclic antibiotic (Vancomycin) chiral stationary phase has been used to separate the enantiomers. researchgate.net

Furthermore, during synthesis and purification, process-related impurities, including the β-isomer, can be formed and isolated. nih.gov Advanced crystallization techniques, such as the application of ultrasound, have been shown to effectively separate the α and β isomers, significantly reducing crystallization time and improving yield compared to traditional methods that require multiple recrystallizations at low temperatures. google.com

Table 4: Compound Names Mentioned in the Article

| Compound Name | Other Names / Synonyms |

|---|---|

| This compound | (4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-Methyl 5-[-1-[(Phenyl-d5)methyl]-3-piperidinyl] Ester Hydrochloride; (+/-)-Benidipine-d5 Hydrochloride; KW 3049-d5 cymitquimica.com |

| Benidipine Hydrochloride | KW-3049; (±)-α-Benidipine hydrochloride nih.govnih.gov |

| 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl ester | Ben-1 nih.gov |

| 1-benzyl-3-piperidinol | Ben-2 nih.gov |

| Methanol | - |

| Diethyl ether | - |

| Acetonitrile (B52724) | - |

| Toluene | - |

| Thionyl chloride | - |

| Dimethyl formamide | - |

| Dichloromethane | - |

| Sodium borohydride | - |

| N-desbenzylbenidipine | - researchgate.net |

Advanced Analytical Methodologies Employing Rac Benidipine D5 Hydrochloride As a Reference Standard

Development and Validation of Quantitative Bioanalytical Methods

The development of robust bioanalytical methods is critical for understanding the pharmacokinetic profile of a drug. The use of a deuterated analogue of Benidipine (B10687), such as rac Benidipine-d5 Hydrochloride, as an internal standard is a key strategy in these methods. nih.govnih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that provides a high degree of accuracy and precision in quantitative analysis. nih.govrsc.org By introducing a known amount of an isotopically labeled standard, such as this compound, into the sample, the ratio of the unlabeled analyte to the labeled standard can be measured by mass spectrometry. This ratio is then used to determine the concentration of the analyte, effectively compensating for variations in sample preparation and instrument response. The use of a deuterated internal standard like Benidipine-d5 is a cornerstone of this approach, ensuring that the internal standard behaves nearly identically to the analyte of interest during extraction and ionization, thus leading to more accurate and reliable quantification. nih.govmdpi.com

LC-MS/MS has emerged as the preferred method for the quantification of drugs in biological fluids due to its high sensitivity, selectivity, and speed. nih.govresearchgate.netresearchgate.net The development of a successful LC-MS/MS method for Benidipine using this compound involves careful optimization of several parameters.

Effective chromatographic separation is crucial to minimize the impact of matrix effects, where co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. Several studies have focused on optimizing the chromatographic conditions for Benidipine analysis.

Key parameters that are typically optimized include the choice of the analytical column, the composition of the mobile phase, and the flow rate. For instance, various reversed-phase columns like C18 and C8 are commonly employed. tbzmed.ac.irajpaonline.comijcrt.org The mobile phase composition, often a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer), is adjusted to achieve optimal separation of Benidipine from matrix components. nih.govajpaonline.comresearchgate.net The pH of the mobile phase and the gradient elution profile are also critical for achieving good peak shape and resolution. ajpaonline.com

Interactive Table 1: Exemplary Chromatographic Conditions for Benidipine Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Reversed-phase C18 nih.gov | Xbridge C18 (250x 4.6 i.d; 5µm) ajpaonline.com | Agilent Eclipse Plus (C18, 250 mm × 4.6 mm i.d, 5 μm) tandfonline.com |

| Mobile Phase | Acetonitrile-5mM ammonium acetate (90:10, v/v) nih.gov | Methanol (B129727): Acetonitrile (80:20v/v/ with 0.1% v/v TEA), pH 5.2 ajpaonline.com | Ethanol (B145695) and potassium dihydrogen orthophosphate (40:60 v/v), pH 3.5 tandfonline.com |

| Flow Rate | 0.2 ml/min nih.gov | 1.0 mL/min ajpaonline.com | 1.0 ml/min tandfonline.com |

| Detection | MS/MS nih.gov | UV at 237 and 297 nm ajpaonline.com | UV at 230 nm tandfonline.com |

| Retention Time | Not specified | 6.891 min ajpaonline.com | 5.1 min tandfonline.com |

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantitative analysis. nih.govnih.gov In MRM, a specific precursor ion of the analyte (Benidipine) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored in the second mass analyzer. The same process is applied to the internal standard (this compound).

For Benidipine, the monitored ion transition is typically m/z 506 -> 174. nih.gov For the deuterated internal standard, Benidipine-d5, the transition monitored is m/z 511 -> 179. nih.gov The selection of these specific transitions significantly reduces background noise and enhances the specificity of the assay.

Achieving high sensitivity and selectivity is particularly challenging when analyzing low concentrations of drugs in complex biological matrices like plasma. nih.gov Several strategies are employed to overcome these challenges:

Efficient Sample Preparation: A crucial first step is the effective extraction of the analyte and internal standard from the biological matrix. Liquid-liquid extraction (LLE) using solvents like diethyl ether or methyl tert-butyl ether is a common technique. nih.govresearchgate.net Solid-phase extraction (SPE) can also be used for cleaner extracts.

Optimization of MS Parameters: Fine-tuning of mass spectrometer parameters such as collision energy and declustering potential is essential to maximize the signal intensity of the target analyte and internal standard.

Use of High-Resolution Mass Spectrometry (HRMS): While MRM on a triple quadrupole mass spectrometer is the standard, HRMS can offer even greater selectivity by measuring the mass-to-charge ratio with very high accuracy, further discriminating the analyte from interfering species.

The use of this compound as an internal standard is integral to all these strategies, as it co-elutes with Benidipine and experiences similar matrix effects, allowing for accurate correction and reliable quantification even at low concentrations. nih.gov A developed LC-MS-MS method reported a limit of quantification of 0.05 ng/ml in human plasma. nih.gov

While LC-MS/MS is more commonly used for the analysis of non-volatile compounds like Benidipine, GC-MS can also be a viable technique. A highly sensitive method for the determination of Benidipine hydrochloride in human plasma was developed using capillary column gas chromatography-negative ion chemical ionization mass spectrometry. nih.gov

In this method, a deuterated analogue of Benidipine hydrochloride served as the internal standard. nih.gov The sample preparation involved a multi-step liquid-liquid extraction process. nih.gov For the GC-MS analysis, specific fragment ions were monitored using selected-ion monitoring (SIM). The ions at m/z 488 for Benidipine and m/z 493 for the deuterated internal standard were used for quantification. nih.gov This GC-MS method achieved a remarkable detection limit of 0.02 ng/ml using only 0.5 ml of plasma. nih.gov

Interactive Table 2: GC-MS Method Parameters for Benidipine Analysis

| Parameter | Value |

| Technique | Capillary Column Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry nih.gov |

| Internal Standard | Deuterated analogue of Benidipine hydrochloride nih.gov |

| Sample Preparation | Liquid-liquid extraction nih.gov |

| Monitored Ions (m/z) | 488 (Benidipine), 493 (Internal Standard) nih.gov |

| Detection Limit | 0.02 ng/ml in 0.5 ml of plasma nih.gov |

| Intra-day Assay Precision (CV) | 17.4% at 0.02 ng/ml, 12.1% at 0.1 ng/ml nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Application of Negative Ion Chemical Ionization (NICI) Mass Spectrometry

A highly sensitive and specific method for the determination of benidipine hydrochloride in human plasma has been developed using capillary column gas chromatography coupled with negative ion chemical ionization (NICI) mass spectrometry. nih.govwikigenes.org In this method, this compound's deuterated analogue is used as the internal standard to ensure accuracy. nih.gov

The NICI technique is particularly advantageous for electrophilic compounds like benidipine, offering enhanced sensitivity. The analysis is performed using selected-ion monitoring (SIM), where specific fragment ions are tracked. For benidipine, the monitored ion is at a mass-to-charge ratio (m/z) of 488, while the deuterated internal standard (Benidipine-d5) is monitored at m/z 493. nih.govresearchgate.net This highly specific detection allows for a quantification limit as low as 0.02 ng/mL in a 0.5 mL plasma sample, making it suitable for detecting the drug's concentration in plasma for up to 12 hours after administration. nih.gov

Comprehensive Method Validation for Research Applications

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. researchgate.net For research applications involving this compound, validation is performed according to guidelines from the International Council for Harmonisation (ICH), covering parameters such as linearity, precision, accuracy, limits of detection and quantification, and specificity. ijcrt.orgresearchgate.netijarsct.co.in

Rigorous Assessment of Linearity and Dynamic Range

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For benidipine quantification, linearity is consistently established across various analytical platforms.

High-Performance Liquid Chromatography (HPLC): Linearity has been demonstrated in concentration ranges from 2-6 µg/mL to 10-50 µg/mL. ijcrt.orgtbzmed.ac.ir

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A linear range of 0.0204 to 3.0660 ng/mL has been validated for benidipine in human plasma. researchgate.net

UV-Spectrophotometry: Linearity has been established in ranges such as 1-5 µg/mL. ejbps.com

Across these methods, the correlation coefficient (r²) is consistently greater than 0.999, indicating a strong linear relationship. ijcrt.orgtbzmed.ac.irajpaonline.com

Table 1: Linearity and Dynamic Range of Benidipine in Various Analytical Methods

| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Source |

|---|---|---|---|

| HPLC | 2 - 6 µg/mL | 0.9997 | tbzmed.ac.ir |

| HPLC | 10 - 50 µg/mL | 0.9997 | ijcrt.org |

| LC-MS/MS | 0.0204 - 3.0660 ng/mL | Not Specified | researchgate.net |

| UV-Spectrophotometry | 1 - 5 µg/mL | 0.9992 | ejbps.com |

| RP-HPLC | 2 - 10 µg/mL | >0.999 | ajpaonline.comajpaonline.com |

Evaluation of Analytical Precision and Accuracy in Research Samples

Precision refers to the closeness of agreement among a series of measurements from the same sample, while accuracy is the closeness of the measured value to the true value.

Precision: It is typically expressed as the percent relative standard deviation (%RSD) or coefficient of variation (CV). For benidipine analysis, intra-day and inter-day precision values are consistently below 2%, which is well within acceptable limits for bioanalytical methods. researchgate.netcosmosscholars.comresearchgate.net One LC-MS/MS method reported a CV of less than 13%. researchgate.net A GC-NICI-MS method showed an intra-day assay CV of 17.4% at 0.02 ng/ml and 12.1% at 0.1 ng/ml. nih.gov

Accuracy: This is often assessed through recovery studies. For HPLC methods, the percentage recovery of benidipine is typically found to be in the range of 98.57% to 100.27%. researchgate.netcosmosscholars.com An LC-MS/MS method demonstrated accuracy exceeding 92%. researchgate.net

Table 2: Precision and Accuracy Data for Benidipine Analysis

| Analytical Method | Parameter | Finding | Source |

|---|---|---|---|

| HPLC | Precision (%RSD) | < 2% | researchgate.netcosmosscholars.com |

| HPLC | Accuracy (% Recovery) | 98.57% - 100.27% | researchgate.netcosmosscholars.com |

| LC-MS/MS | Precision (CV) | < 13% | researchgate.net |

| LC-MS/MS | Accuracy | > 92% | researchgate.net |

| GC-NICI-MS | Intra-day Precision (CV) | 12.1% - 17.4% | nih.gov |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ijcrt.org These values indicate the sensitivity of the method.

HPLC: For HPLC methods, the LOD for benidipine has been reported as low as 0.005 µg/mL and the LOQ as 0.015 µg/mL. researchgate.netcosmosscholars.com Another study found an LOD of 0.03935 µg/mL and an LOQ of 0.1192 µg/mL. ijcrt.org

GC-NICI-MS: This highly sensitive technique has a detection limit of 0.02 ng/mL from a 0.5 mL plasma sample. nih.gov

LC-MS/MS: The lower limit of quantification (LLOQ) for a validated LC-MS/MS method was 0.0204 ng/mL, while another reported an LOQ of 0.05 ng/mL. researchgate.net

Table 3: LOD and LOQ Values for Benidipine from Various Studies

| Analytical Method | LOD | LOQ / LLOQ | Source |

|---|---|---|---|

| HPLC | 0.005 µg/mL | 0.015 µg/mL | researchgate.netcosmosscholars.com |

| HPLC | 0.03935 µg/mL | 0.1192 µg/mL | ijcrt.org |

| GC-NICI-MS | 0.02 ng/mL | Not Specified | nih.gov |

| LC-MS/MS | Not Specified | 0.0204 ng/mL | researchgate.net |

| LC-MS/MS | 0.05 ng/mL | 0.05 ng/mL | researchgate.netnih.gov |

| First Order Derivative Spectrophotometry | 0.58 µg/mL | 1.73 µg/mL | researchgate.net |

Specificity and Selectivity Profiling Against Endogenous and Exogenous Interferences

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ajpaonline.com In the analysis of benidipine using this compound as an internal standard, specificity is confirmed by demonstrating that no endogenous components from the biological matrix (e.g., plasma) or other exogenous compounds interfere with the detection of the analyte and the internal standard. ajpaonline.comresearchgate.net

This is typically achieved by analyzing multiple blank matrix samples from different sources and comparing their chromatograms to those of spiked samples. The absence of significant peaks at the retention times of benidipine and its deuterated internal standard in the blank samples confirms the method's selectivity. researchgate.net Furthermore, in stress testing or degradation studies, the method must be able to resolve the parent drug from any potential degradation products formed under acidic, alkaline, oxidative, or photolytic conditions. nih.govresearchgate.net

Applications of Rac Benidipine D5 Hydrochloride in in Vitro and Mechanistic Metabolism Studies

In Vitro Drug Metabolism Investigations Using Labeled Compounds

The use of stable isotope-labeled compounds like rac Benidipine-d5 Hydrochloride is instrumental in overcoming analytical challenges in drug metabolism studies. veeprho.com By incorporating deuterium (B1214612) atoms, the mass of the molecule is shifted, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry. nih.gov This enables its use as an internal standard for accurate and precise quantification of the parent drug and its metabolites in various in vitro systems. veeprho.comnih.gov

Kinetic Studies in Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions)

Subcellular fractions, such as liver microsomes and S9 fractions, are valuable in vitro tools for studying drug metabolism as they contain a rich complement of metabolic enzymes. thermofisher.comresearchgate.net Kinetic studies in these systems help to characterize the rate and extent of drug metabolism. The use of this compound as an internal standard ensures the accuracy of these kinetic measurements. nih.gov

Studies using human liver microsomes have been crucial in understanding the metabolism of benidipine (B10687). nih.gov These investigations have determined key kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the formation of benidipine's major metabolites. For instance, the metabolism of benidipine by human liver microsomes was found to be best described by the Hill equation.

Metabolite Formation and Profiling in Hepatocyte Incubation Systems

Hepatocytes, which contain a full complement of metabolic enzymes, provide a more comprehensive in vitro model for studying drug metabolism compared to subcellular fractions. researchgate.net Incubating benidipine with hepatocytes allows for the identification and profiling of a wider range of metabolites. In human metabolism studies, seven metabolites have been observed, resulting from processes such as aromatization, N-dealkylation, and ester hydrolysis. researchgate.net In plasma, at one hour after administration, the predominant metabolites were identified as M9 and M2, while the unchanged drug constituted a smaller fraction. researchgate.net

Elucidation of Cytochrome P450 (CYP) and Non-CYP Mediated Metabolic Pathways

Research has shown that the metabolism of benidipine is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, CYP3A4 and CYP3A5 have been identified as the major isoforms responsible for its metabolism. nih.govdrugbank.comresearchgate.net This was determined through correlation studies with known P450 enzyme activities and through inhibition studies using P450 isoform-selective inhibitors. nih.gov The main metabolic pathways are the N-debenzylation and dehydrogenation of the dihydropyridine (B1217469) ring. nih.gov The involvement of other CYP isoforms in benidipine metabolism was found to be negligible.

Quantitative Assessment of Metabolic Stability and Intrinsic Clearance in Research Models

Metabolic stability and intrinsic clearance (CLint) are important parameters for predicting the in vivo clearance of a drug. researchgate.net In vitro studies using human liver microsomes have been conducted to assess these parameters for benidipine. The intrinsic clearance for the formation of N-desbenzylbenidipine and dehydrobenidipine from the (-)-α and (+)-α isomers of benidipine were found to be similar. nih.gov The total intrinsic clearance values for metabolite formation mediated by CYP3A4 and CYP3A5 were also comparable between the two isomers, suggesting a lack of stereoselectivity in its metabolism. nih.govresearchgate.net

Identification and Structural Elucidation of Benidipine Metabolites

Mass Spectrometry-Based Strategies for Metabolite Detection and Characterization

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a powerful analytical technique used for the detection, characterization, and quantification of drug metabolites. nih.gov In the study of benidipine metabolism, LC/MS/MS has been instrumental in identifying its major metabolites.

Following incubation of benidipine with human liver microsomes, two primary metabolites were identified: N-desbenzylbenidipine and dehydrobenidipine. nih.gov The structures of these metabolites were elucidated based on their mass spectral data. N-desbenzylbenidipine showed a protonated molecular ion peak [M+H]+ at m/z 416, indicating the loss of a benzyl (B1604629) group from the parent benidipine molecule ([M+H]+ at m/z 506). Dehydrobenidipine exhibited a protonated molecular ion [M+H]+ at m/z 504, suggesting the loss of two hydrogen atoms from the dihydropyridine ring. The fragmentation patterns of these metabolites in the MS/MS spectra provided further confirmation of their structures.

Isotopic Tracing for Confirmation of metabolite Origin and Structure

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug. nih.govresearchgate.netmonash.edu By introducing this compound into an in vitro metabolic system, such as human liver microsomes, researchers can unequivocally distinguish drug-derived metabolites from endogenous molecules. The five-dalton mass shift imparted by the deuterium atoms serves as a unique signature.

When analyzing the incubation mixture with liquid chromatography-mass spectrometry (LC-MS), metabolites originating from this compound will exhibit a corresponding mass shift. This allows for the confident identification of metabolic products. For instance, if a metabolite is formed through a reaction that retains the deuterated phenyl group, the mass of that metabolite will be five units higher than the corresponding metabolite from non-deuterated benidipine. This isotopic signature is invaluable for confirming the elemental composition and elucidating the structure of metabolites, especially when authentic standards of the metabolites are not available. monash.edudoi.org

Characterization of Key Metabolites (e.g., N-desbenzylbenidipine, dehydrobenidipine)

Studies on the metabolism of benidipine have identified two primary metabolites: N-desbenzylbenidipine and dehydrobenidipine. researchgate.netnih.govuni.lu The formation of these metabolites is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. nih.govuni.lunih.gov

N-desbenzylbenidipine is formed through the removal of the benzyl group from the piperidine (B6355638) ring of benidipine.

dehydrobenidipine is the product of the oxidation of the dihydropyridine ring to a pyridine (B92270) ring.

The use of this compound, where the deuterium labels are on the phenyl ring of the benzyl group, is particularly useful in studying the formation of N-desbenzylbenidipine. The loss of the deuterated benzyl group would result in a non-deuterated N-desbenzylbenidipine metabolite, confirming this metabolic pathway. Conversely, the formation of dehydrobenidipine would retain the deuterated benzyl group, resulting in a deuterated metabolite.

The intrinsic clearance (CLint) for the formation of these metabolites from benidipine has been studied in human liver microsomes, with N-debenzylation being the more predominant pathway. researchgate.netnih.govresearchgate.net

| Metabolite | Enzyme | Vmax (nmol/min/mg protein) | Km (µM) | CLint (µL/min/pmol P450) |

|---|---|---|---|---|

| N-desbenzylbenidipine | CYP3A4 | - | - | 12.3-16.1 |

| dehydrobenidipine | CYP3A4 | 0.45 | 12.5 | 1.6-2.1 |

| N-desbenzylbenidipine | CYP3A5 | - | - | - |

| dehydrobenidipine | CYP3A5 | - | - | - |

Investigation of Deuterium Kinetic Isotope Effects (KIEs) in Biotransformation

The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). semanticscholar.org This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. semanticscholar.org

Theoretical Considerations and Experimental Design for KIE Studies

In drug metabolism, a primary KIE is observed when the cleavage of a C-H bond is the rate-determining step of a metabolic reaction. nih.gov By comparing the rate of metabolism of the non-deuterated compound (kH) with its deuterated counterpart (kD), a KIE (kH/kD) can be calculated. A KIE value significantly greater than 1 indicates that C-H bond cleavage is at least partially rate-limiting. nih.gov

To study the KIE in benidipine metabolism, a typical experimental design would involve incubating equimolar concentrations of both benidipine and this compound with a metabolically active system, such as human liver microsomes or recombinant CYP3A4/5 enzymes. The rates of formation of the key metabolites, N-desbenzylbenidipine and dehydrobenidipine, would then be measured for both the deuterated and non-deuterated substrates.

Impact of Deuteration on Enzyme-Mediated Metabolic Rates in Research Systems

For benidipine, the metabolic reactions leading to N-desbenzylbenidipine and dehydrobenidipine both involve the cleavage of C-H bonds. The N-debenzylation reaction involves the breaking of a C-H bond on the carbon adjacent to the nitrogen of the piperidine ring and the benzyl group. The dehydrogenation of the dihydropyridine ring also involves the removal of hydrogen atoms.

Given that the deuterium atoms in this compound are located on the phenyl ring of the benzyl group, a significant KIE would be expected primarily for the N-debenzylation pathway if the cleavage of a C-H bond on the benzyl group is rate-limiting. The deuteration at this position is not expected to directly influence the dehydrogenation of the dihydropyridine ring.

By measuring the rates of metabolite formation, researchers can determine the extent to which these metabolic pathways are slowed by deuteration. This information provides valuable insights into the reaction mechanisms of the CYP enzymes involved. For example, a significant KIE in the N-debenzylation pathway would confirm that the cleavage of a C-H bond on the benzyl group is a critical step in the catalytic cycle of CYP3A4/5 for this substrate. nih.gov Such studies can also reveal metabolic switching, where the inhibition of one metabolic pathway due to a KIE leads to an increased rate of another pathway. semanticscholar.org

Impurity Profiling and Stability Research of Rac Benidipine D5 Hydrochloride As a Reference Material

Identification and Characterization of Process-Related and Degradation Impurities

The purity of a reference standard is paramount to ensure the accuracy and reliability of analytical measurements. Impurities in rac Benidipine-d5 Hydrochloride can originate from the synthetic process or from degradation over time.

A multi-faceted analytical approach is essential for the comprehensive detection and quantification of impurities in this compound. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for separating impurities from the main compound. nih.govxjtu.edu.cn These chromatographic methods are typically coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

A typical analytical workflow for impurity detection would involve:

Method Development: Establishing a stability-indicating HPLC or UPLC method capable of separating this compound from its potential impurities. This often involves optimizing the mobile phase composition, column type, and detection wavelength. nih.govresearchgate.net For instance, a C18 column with a gradient elution program using a buffer and an organic solvent is commonly employed for benidipine (B10687) and its related substances. nih.govresearchid.co

Mass Spectrometry (MS): LC-MS/MS is a primary tool for detecting and identifying impurities. nih.gov It provides molecular weight information and fragmentation patterns that help in the structural characterization of unknown compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural elucidation of isolated impurities. semanticscholar.orgresearchgate.net These techniques provide detailed information about the chemical environment of each atom in the molecule.

The impurity profile of this compound is expected to be similar to that of non-deuterated Benidipine Hydrochloride, with potential minor differences arising from the deuteration process. Process-related impurities are substances that are formed during the synthesis of the drug substance. For benidipine, a known process-related impurity is 1-benzylpiperidin-3-ol (B57625) (Ben-2), which is a starting material in the synthesis. nih.govxjtu.edu.cn

Table 1: Potential Process-Related Impurities in this compound

| Impurity Name | Potential Source |

| 1-benzylpiperidin-3-ol (Ben-2) | Starting material in synthesis nih.govxjtu.edu.cn |

| Pyridine (B92270) analogue (Ben-ox) | Oxidation product formed during synthesis or storage nih.gov |

The deuteration of the benzyl (B1604629) group in this compound may introduce additional, isotopically labeled impurities. The positions of the deuterium (B1214612) atoms are critical and need to be confirmed to ensure the isotopic purity of the reference standard.

Forced Degradation Studies for Stability Indicating Method Development

Forced degradation, or stress testing, is a critical component of drug development and the qualification of reference standards. It involves subjecting the compound to harsh conditions to accelerate its degradation, thereby identifying potential degradation products and establishing the stability-indicating nature of analytical methods. nih.govresearchgate.net

Forced degradation studies for this compound would mirror those performed for Benidipine Hydrochloride. The compound would be subjected to the following stress conditions as per the International Council for Harmonisation (ICH) guidelines:

Acidic Hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures. Benidipine has been shown to degrade under acidic conditions. researchgate.netresearchgate.net

Basic Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures. Significant degradation of benidipine is observed under basic conditions. researchgate.netresearchgate.net

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂). Benidipine is susceptible to oxidation, leading to the formation of its pyridine analogue. nih.govresearchid.co

Thermal Degradation: Heating the solid drug substance to assess its stability at elevated temperatures. nih.gov

Photolytic Degradation: Exposing the drug substance to UV and visible light to determine its photosensitivity. Studies on benidipine suggest it is relatively stable to light. nih.govsemanticscholar.org

The degradation products of this compound are anticipated to be structurally similar to those of benidipine. However, the deuteration may influence the rate of degradation and potentially lead to deuterated versions of the known degradation products. A comprehensive study on benidipine identified fourteen degradation products under various stress conditions. nih.govresearchid.coresearchgate.net

Table 2: Summary of Forced Degradation Studies and Potential Degradation Products of this compound

| Stress Condition | Potential Degradation Products | Observations for Benidipine |

| Acidic Hydrolysis | Hydrolytic degradation products | Significant degradation observed researchgate.netresearchgate.net |

| Basic Hydrolysis | Hydrolytic degradation products | Significant degradation observed researchgate.netresearchgate.net |

| Oxidative Degradation | Oxidative degradation products (e.g., pyridine analogue) | Eight oxidative degradation products identified nih.govresearchgate.net |

| Thermal Degradation | Thermally induced degradation products | Relatively stable, some oxidation may occur nih.gov |

| Photolytic Degradation | Photodegradation products | Four photolytic degradation products identified nih.govresearchgate.net |

The primary degradation pathway for dihydropyridine (B1217469) compounds like benidipine is the oxidation of the dihydropyridine ring to the corresponding pyridine ring. acs.org Therefore, the formation of the deuterated pyridine analogue of benidipine would be a key degradation product to monitor.

Assessment of Long-Term and Accelerated Stability of Deuterated Reference Standards

The stability of a reference standard is crucial for its intended use over its shelf life. Stability studies for this compound as a reference material should be conducted under conditions recommended by the ICH.

Long-Term Stability: These studies are typically conducted at 25°C ± 2°C with a relative humidity of 60% ± 5% for a minimum of 12 months. nih.gov

Accelerated Stability: These studies are performed at elevated temperatures and humidity, such as 40°C ± 2°C and 75% ± 5% relative humidity, for a minimum of 6 months. nih.gov

The stability of deuterated compounds is generally comparable to their non-deuterated counterparts. However, the potential for deuterium-hydrogen exchange under certain conditions, particularly in solution, should be considered. sigmaaldrich.com Regular re-testing of the reference standard is necessary to ensure its continued purity and fitness for use. The stability of lapatinib (B449) in methanol (B129727) stock solution and plasma has been investigated for up to 6 months. nih.gov

Controlled Storage Conditions and Shelf-Life Determination for Research Use

The reliability of a reference material is contingent upon its stability under defined storage conditions. The establishment of these conditions and the determination of the compound's shelf-life are critical for ensuring the accuracy and validity of analytical results. For dihydropyridine derivatives like benidipine, factors such as temperature, humidity, and light can influence stability.

Controlled Storage: Reference standards of this compound are typically advised to be stored in a dry, cool, and well-ventilated environment. lgcstandards.com For long-term storage, suppliers often recommend refrigerated or frozen conditions, commonly at 2-8°C or -20°C. kmpharma.in The Certificate of Analysis (CoA) accompanying a specific batch of the reference standard provides the manufacturer's recommended storage temperature, which should be strictly followed. lgcstandards.com While the solid form is generally stable for shipping at ambient temperatures, once a solution is prepared, for instance in DMSO, storage recommendations become more stringent, such as storage at -20°C for up to one month or -80°C for up to six months to prevent degradation.

Shelf-Life Determination and Stability Studies: The shelf-life of a reference standard is determined through stability studies conducted under various environmental conditions, as outlined by the International Council for Harmonisation (ICH) guidelines. These studies for benidipine hydrochloride have revealed its degradation pathways.

Stress testing on the non-labeled benidipine hydrochloride indicates that the compound is susceptible to degradation under thermal, oxidative, and hydrolytic (acidic and neutral) conditions, while it exhibits photostability. researchgate.net The primary degradation product identified is the oxidized pyridine analogue, often referred to as Ben-ox impurity, formed by the aromatization of the dihydropyridine ring. researchgate.net

Research on various 1,4-dihydropyridine (B1200194) derivatives has shown that thermal degradation is significantly accelerated by the presence of humidity and generally follows first-order kinetics. researchgate.net In the solid state, the degradation of these compounds in dry air is minimal, highlighting the critical role of moisture in the degradation process. researchgate.net

A patent for crystalline forms of benidipine hydrochloride presents stability data over a 6-month period under both long-term (25°C, 60% Relative Humidity) and accelerated (40°C, 75% Relative Humidity) conditions. These studies are essential for determining appropriate storage and retest dates for the active pharmaceutical ingredient and, by extension, its reference standards. google.com

Table 1: Summary of Stability Testing Conditions for Benidipine Hydrochloride Polymorphs

| Condition | Temperature | Relative Humidity (RH) | Duration | Observation |

|---|---|---|---|---|

| Long-Term | 25°C | 60% | 6 Months | Novel crystalline monohydrate forms remained stable. google.com |

| Accelerated | 40°C | 75% | 6 Months | Novel crystalline monohydrate forms remained stable. google.com |

Table 2: Results of Forced Degradation Studies on Benidipine Hydrochloride

| Stress Condition | Outcome | Major Degradation Product |

|---|---|---|

| Acidic Hydrolysis | Degradation observed | Ben-ox impurity researchgate.net |

| Neutral Hydrolysis | Degradation observed | Ben-ox impurity researchgate.net |

| Oxidative (H₂O₂) | Significant degradation | Ben-ox impurity and another unknown degradant researchgate.net |

| Thermal | Degradation observed | Ben-ox impurity researchgate.net |

| Photolytic | Stable | Not applicable researchgate.net |

Impact of Isotopic Labeling on Compound Stability and Degradation Kinetics

The introduction of deuterium atoms into a molecule can alter its physicochemical properties, most notably its metabolic and chemical stability. This phenomenon, known as the kinetic isotope effect (KIE), is a critical consideration for isotopically labeled reference standards.

The Kinetic Isotope Effect: The KIE arises from the difference in mass between hydrogen (¹H) and its heavier isotope, deuterium (²H or D). The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. googleapis.com Consequently, reactions where a C-H bond cleavage is the rate-determining step will proceed more slowly when a deuterium is substituted at that position. This is referred to as a primary KIE. princeton.edu

Stability and Degradation of this compound: In this compound, the five deuterium atoms are located on the phenyl ring of the benzyl group. The primary degradation pathway for benidipine under several stress conditions is the oxidation of the dihydropyridine ring, which does not involve the cleavage of the C-H bonds on the phenyl-d5 moiety. researchgate.net Therefore, a significant primary KIE on the chemical degradation of the molecule via this pathway is not expected.

However, the substitution with heavier isotopes like deuterium can lead to greater metabolic stability. googleapis.com In a biological matrix, where enzymatic metabolism (e.g., by cytochrome P450 enzymes) may occur, the deuteration could slow down metabolic reactions involving the benzyl group, thereby increasing the in-vivo half-life. While this is a key consideration for the pharmacokinetic behavior of deuterated drugs, its impact on the in-vitro chemical stability of the reference standard is likely minimal unless the degradation pathway directly involves the labeled positions.

Currently, specific comparative studies on the degradation kinetics of this compound versus its non-labeled counterpart are not extensively available in published literature. The stability of the deuterated reference material is generally assumed to be comparable to the unlabeled compound for the purpose of its use in analytical testing, where conditions are controlled to minimize any degradation. The primary value of the deuteration is to provide a mass shift for clear differentiation from the unlabeled analyte in mass spectrometry-based assays.

Emerging Research and Future Perspectives for Rac Benidipine D5 Hydrochloride

Development of Novel Analytical Platforms for Deuterated Compounds

The analysis of deuterated compounds like rac Benidipine-d5 Hydrochloride requires sophisticated analytical platforms to accurately determine the location and extent of deuterium (B1214612) incorporation. Recent advancements in analytical techniques are providing more precise and efficient ways to characterize these isotopically labeled molecules.

One of the key challenges in analyzing deuterated compounds is the need for methods that can distinguish between isomers and quantify the level of deuterium incorporation with high accuracy. brightspec.com Molecular Rotational Resonance (MRR) spectroscopy is an emerging technology that addresses these challenges by providing detailed structural analysis. brightspec.com MRR allows for the rapid and direct monitoring of site-specific deuteration, which is crucial for understanding the effects of isotopic substitution on a molecule's properties. brightspec.com

Another significant development is the use of advanced mass spectrometry (MS) techniques. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the analysis of deuterated compounds. acs.org It allows for the precise mass determination necessary to confirm the presence of deuterium. acs.org Furthermore, techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) provide insights into protein dynamics and conformational changes, which can be influenced by the binding of deuterated ligands. acs.orgmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy remains a fundamental tool for the structural elucidation of deuterated compounds. Both ¹H NMR and ²H NMR are used to confirm the positions and extent of deuterium labeling. mdpi.com Novel NMR methods are being developed to improve the quantification of deuteration levels in a more straightforward and precise manner. spectralservice.de

The following table summarizes key analytical platforms used for deuterated compounds:

Table 1: Advanced Analytical Platforms for Deuterated Compounds| Analytical Platform | Application in Deuterated Compound Analysis | Key Advantages |

|---|---|---|

| Molecular Rotational Resonance (MRR) | Site-specific deuteration monitoring, isomeric analysis. brightspec.com | High precision and speed, direct structural analysis. brightspec.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination, confirmation of deuterium incorporation. acs.org | High sensitivity and accuracy. |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Studying protein conformational changes upon ligand binding. acs.orgmdpi.com | Provides dynamic structural information. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, determination of deuterium location and incorporation levels. mdpi.com | Provides detailed structural information in solution. |

In Silico Modeling and Computational Chemistry Applications in Deuterium Labeling Research

Computational modeling and in silico methods are playing an increasingly vital role in the research and development of deuterated compounds. These tools offer predictive insights into the effects of deuterium labeling, guiding synthetic efforts and helping to rationalize experimental observations.

Predictive models are being developed to estimate the most likely sites for deuterium incorporation in a molecule before a reaction is even run. acs.org This is particularly valuable for complex molecules where multiple positions could potentially be deuterated. By using a combination of experimental data and theoretical studies, researchers can build models that predict the regioselectivity of deuteration reactions. acs.org

Molecular dynamics (MD) simulations are a powerful computational tool for studying the impact of deuteration on molecular interactions and dynamics. mdpi.com These simulations can provide atomistic-level insights into how the substitution of hydrogen with deuterium affects the conformational flexibility of a molecule and its interactions with biological targets, such as enzymes and receptors. mdpi.combath.ac.uk

Quantum mechanical (QM) calculations are also employed to understand the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. bath.ac.uk The KIE is a fundamental principle behind the improved metabolic stability of many deuterated drugs. acs.org QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can be used to model reaction mechanisms and predict the magnitude of the KIE in complex biological systems. bath.ac.uk

The integration of experimental data from techniques like HDX-MS with computational modeling provides a powerful synergistic approach. acs.orgnih.gov Experimental HDX data can be used to guide and validate computational models of protein-ligand interactions, leading to a more accurate understanding of the structural and dynamic effects of deuteration. acs.orgnih.gov

Expanded Applications of this compound in Specialized Mechanistic Studies

The primary use of deuterated compounds like this compound is often as internal standards in quantitative mass spectrometry assays for pharmacokinetic studies. acs.org The known mass difference allows for precise quantification of the non-deuterated parent drug. However, the unique properties of these stable isotope-labeled compounds open the door to more specialized mechanistic studies.

One key application is in the elucidation of drug metabolism pathways. acs.org By tracking the fate of the deuterated label, researchers can identify the specific sites on the molecule that are susceptible to metabolic modification. This information is invaluable for understanding how a drug is processed in the body and for designing new analogs with improved metabolic stability.

Deuterated compounds are also instrumental in investigating the mechanism of action of drugs at a molecular level. For instance, Benidipine (B10687) has been shown to increase the activity of endothelial nitric oxide synthase (eNOS). medchemexpress.com this compound could be used in studies to probe the specific interactions between the drug and the enzyme, potentially revealing details about the binding site and the conformational changes induced upon binding.

Furthermore, stable isotope labeling can be used to study the transport of drugs across biological membranes. medchemexpress.com By using a deuterated analog, it is possible to differentiate the drug from endogenous compounds and accurately measure its transport kinetics. This is particularly relevant for understanding the absorption, distribution, and excretion (ADME) properties of a drug. acs.org

Future Directions in the Synthesis and Application of Advanced Deuterated Pharmaceutical Analogs

The field of deuterated pharmaceuticals is continually evolving, with ongoing research focused on developing more efficient and selective synthetic methods and expanding the applications of these compounds.

A major focus of current research is the development of novel catalytic systems for the selective deuteration of organic molecules. acs.org This includes the use of transition metal catalysts, such as palladium and iridium, to achieve high levels of deuterium incorporation at specific positions under mild reaction conditions. mdpi.com The development of flow synthesis systems for deuteration is also a promising area, offering advantages in terms of safety, efficiency, and scalability. bionauts.jp

The "deuterium switch" approach, where a hydrogen atom in a known drug is replaced with deuterium to create a new chemical entity with improved properties, continues to be a successful strategy. nih.gov The approval of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) by the FDA has validated this approach and spurred further interest in its application to other drug classes. nih.gov

Looking ahead, the synthesis of more complex and extensively deuterated pharmaceutical analogs is a key future direction. This could involve the selective incorporation of multiple deuterium atoms at strategic positions to further enhance the desired pharmacokinetic properties. Advanced synthetic methodologies will be crucial to achieving this level of control.

The application of deuterated compounds is also expected to expand beyond their use as internal standards and for metabolic profiling. There is growing interest in their use as therapeutic agents in their own right, as well as in advanced diagnostic applications, such as in vivo imaging.

The following table lists the compound names mentioned in this article.

Conclusion

Summary of Key Research Contributions of rac Benidipine-d5 Hydrochloride

The primary and most crucial research contribution of this compound lies in its role as a stable isotope-labeled internal standard for quantitative bioanalytical studies. veeprho.commedchemexpress.com Its synthesis provides researchers with a high-fidelity tool for use in pharmacokinetic and metabolic research of the parent drug, benidipine (B10687). veeprho.com In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), the use of a deuterated analogue is essential for achieving high accuracy and precision. nih.govresearchgate.net

A study developing a highly sensitive determination method for benidipine in human plasma explicitly used a deuterated analogue as an internal standard. This allowed for reliable quantification with a detection limit as low as 0.02 ng/ml, making it possible to track the drug's concentration for up to 12 hours after oral administration. nih.gov The mass difference between this compound and the non-labeled drug allows for their distinct detection by a mass spectrometer, which corrects for any sample loss during extraction and variations in instrument response. nih.gov This ensures that the pharmacokinetic data generated is robust and reliable, which is fundamental for understanding the drug's behavior in the body.

The key research applications are summarized in the table below:

| Research Application | Purpose | Analytical Technique | Benefit of Deuteration |

| Pharmacokinetic (PK) Studies | To accurately measure the concentration of Benidipine in biological samples (e.g., plasma) over time. veeprho.comnih.gov | LC-MS/MS, GC-MS | Serves as an ideal internal standard, correcting for variability in sample preparation and instrument analysis, ensuring high precision and accuracy. nih.govresearchgate.net |

| Therapeutic Drug Monitoring (TDM) | To ensure reliable analysis and quantification of Benidipine for clinical research purposes. medchemexpress.com | Mass Spectrometry | Improves the accuracy of quantification, which is critical for studies correlating drug levels with therapeutic outcomes. veeprho.com |

| Metabolic Research | To aid in the identification and quantification of Benidipine's metabolites. veeprho.com | Mass Spectrometry | Provides a stable reference point for complex metabolic profiling, helping to elucidate metabolic pathways. |

Enduring Significance and Outlook for Deuterated Compounds in Chemical and Pharmaceutical Sciences

The significance of deuterated compounds like this compound extends far beyond their use as analytical standards. The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), has become a powerful tool in drug discovery and development. nih.gov This strategy is based on the "kinetic isotope effect" (KIE), where the stronger carbon-deuterium (C-D) bond can slow down the rate of metabolic reactions that involve breaking this bond. portico.orgacs.org

By selectively deuterating a drug at sites vulnerable to metabolism, medicinal chemists can improve a drug's pharmacokinetic profile. tandfonline.comunibestpharm.com This can lead to several therapeutic advantages, including:

Reduced Dosing Frequency: Longer-acting drugs can often be taken less frequently, improving patient convenience and adherence. unibestpharm.com

Reduced Toxic Metabolites: Deuteration can alter metabolic pathways, potentially decreasing the formation of harmful byproducts and improving the drug's safety profile. musechem.com

Enhanced Efficacy and Safety: The combination of improved pharmacokinetics and a better safety profile can lead to more effective and better-tolerated medicines. nih.gov

The therapeutic potential of this approach was validated in 2017 with the U.S. FDA's approval of deutetrabenazine, the first deuterated drug to be marketed. acs.orgunibestpharm.comscirp.org This success has spurred significant interest and investment in the field, with numerous other deuterated compounds currently in clinical trials. nih.govtandfonline.com

The outlook for deuterated compounds is exceptionally bright. Initially seen as a way to create improved versions of existing drugs (a "deuterium switch"), the strategy is now being integrated into the early stages of new drug discovery to overcome metabolic challenges from the outset. nih.govresearchgate.net As our understanding of drug metabolism deepens, the precision of deuteration will continue to offer a sophisticated method for fine-tuning the properties of new chemical entities, ensuring that these "heavy" drugs play an increasingly important role in the future of medicine. clearsynthdiscovery.com

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing rac Benidipine-d5 Hydrochloride to ensure enantiomeric purity?

- Methodological Answer : Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. Characterization should include chiral HPLC with a validated stationary phase (e.g., amylose- or cellulose-based columns) to resolve enantiomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, can confirm deuterium incorporation at specified positions. Mass spectrometry (MS) is essential for verifying isotopic purity (>98% deuterium labeling) .

Q. How can researchers optimize reverse-phase HPLC (RP-HPLC) methods for quantifying this compound in complex matrices?

- Methodological Answer : Key parameters include mobile phase composition (e.g., acetonitrile:phosphate buffer), pH (2.5–3.5), and flow rate (1.0–1.5 mL/min). A Design of Experiments (DoE) approach, as demonstrated in Table 3 of , can systematically evaluate factors like retention time, plate count, and tailing. Validation should follow ICH Q2(R1) guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and accuracy (98–102%) .

Q. What stability-indicating parameters are recommended for this compound under varying storage conditions?

- Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, photolytic, and thermal stress. Monitor degradation products using RP-HPLC with photodiode array (PDA) detection. Stability protocols should align with ICH Q1A(R2), with storage conditions at 2–8°C in amber glass vials to prevent photodegradation. Quantify deuterium loss via MS over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between this compound and its non-deuterated analog?

- Methodological Answer : Discrepancies may arise from isotopic effects on metabolic pathways (e.g., CYP450-mediated oxidation). Use in vitro microsomal assays to compare metabolic rates. Validate findings with in vivo studies in rodent models, employing LC-MS/MS for simultaneous quantification of both forms. Cross-reference data with computational models (e.g., molecular docking) to assess deuterium’s impact on enzyme binding .

Q. What strategies are effective for impurity profiling of this compound when deuterated analogs co-elute during chromatographic analysis?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with LC to distinguish isotopic clusters. For co-eluting impurities, use tandem MS (MS/MS) with collision-induced dissociation (CID) to fragment ions and confirm structures. Quantify impurities via a relative response factor (RRF) approach, validated against reference standards .

Q. How should researchers design experiments to investigate the isotopic effect of deuterium on this compound’s mechanism of action?

- Methodological Answer : Use isotopically labeled cell-based assays (e.g., calcium channel blocking activity in vascular smooth muscle cells) to compare deuterated vs. non-deuterated forms. Incorporate kinetic isotope effect (KIE) studies to quantify differences in binding affinity () and dissociation rates. Validate with molecular dynamics simulations to visualize deuterium’s impact on drug-receptor interactions .

Q. What validation criteria are necessary for quantifying this compound in the presence of its non-deuterated form using LC-MS?

- Methodological Answer : Establish selectivity by ensuring baseline separation of isotopic peaks (resolution ≥1.5). Validate sensitivity via limit of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (S/N ≥3 for LOD, ≥10 for LOQ). Cross-validate with a second analytical technique (e.g., NMR) to confirm isotopic integrity .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when reporting synthetic yields and chromatographic data for this compound?

- Methodological Answer : Document reaction parameters (e.g., solvent purity, stirring speed) and HPLC system suitability criteria (e.g., column lot number, injection volume). Use standardized reporting templates, such as Table 3 in , to detail DoE outcomes. Share raw data (e.g., chromatograms, NMR spectra) in supplementary materials with metadata annotations .

Q. What statistical approaches are recommended for analyzing contradictory data in multi-center studies on this compound?

- Methodological Answer : Apply meta-analysis techniques to harmonize data across labs. Use Bland-Altman plots to assess inter-lab variability and mixed-effects models to account for site-specific biases. Report confidence intervals (95% CI) and effect sizes (e.g., Cohen’s d) to contextualize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.